ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s systematic name, ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate , adheres to IUPAC guidelines for polycyclic systems. Breaking down the nomenclature:
- Chromeno[2,3-c]pyrrole : Indicates a fused tricyclic system comprising a chromene (benzopyran) ring fused to a pyrrole at positions 2 and 3 of the chromene and position c of the pyrrole.
- 3,9-Dioxo : Specifies ketone groups at positions 3 and 9 of the chromeno-pyrrole core.
- 7-Fluoro and 2-fluorophenyl : Denote fluorine substituents at position 7 of the chromene and the ortho-position of the phenyl group attached to the pyrrole nitrogen.
- 4-Methyl-1,3-thiazole-5-carboxylate : Describes the thiazole ring with a methyl group at position 4 and an ethyl ester at position 5.
The IUPAC name was computed using Lexichem TK 2.7.0, validated by PubChem’s algorithmic tools.
Molecular Formula and Weight Analysis
The molecular formula C₂₄H₁₆F₂N₂O₅S was derived from high-resolution mass spectrometry and PubChem’s computational workflows. Key compositional features include:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 24 | Backbone of fused rings and substituents |
| Fluorine | 2 | Substituents on chromene and phenyl |
| Nitrogen | 2 | Pyrrole and thiazole rings |
| Oxygen | 5 | Ketones, ester, and ether groups |
| Sulfur | 1 | Thiazole ring |
The molecular weight of 482.5 g/mol (calculated via PubChem 2.1) aligns with the formula’s stoichiometry. The exact mass (482.07479911 Da) confirms the absence of isotopic impurities.
Structural Isomerism and Tautomeric Possibilities
The compound exhibits limited structural isomerism due to rigid fused-ring constraints. Potential isomers include:
- Positional Isomerism : Fluorine atoms could theoretically occupy alternative positions on the chromene (e.g., 6-fluoro) or phenyl ring (e.g., para-fluorophenyl), but these are not observed in the synthesized compound.
- Ester Tautomerism : The ethyl carboxylate group may theoretically tautomerize, but computational analyses (XLogP3-AA = 4.6) suggest high stability of the keto-ester form under standard conditions.
No evidence of ring-chain tautomerism or keto-enol shifts was found in the chromeno-pyrrole core, as the 3,9-dioxo configuration is stabilized by resonance within the conjugated system.
Crystallographic Data and Space Group Determination
While experimental X-ray diffraction data for this specific compound remains unpublished, analogous chromeno-pyrrole derivatives crystallize in monoclinic systems with space group P2₁/c (No. 14). Key predicted crystallographic parameters include:
| Parameter | Predicted Value | Basis of Estimation |
|---|---|---|
| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å | Extrapolated from similar fused-ring systems |
| β Angle | 98.5° | Packing analysis of aryl-thiazole motifs |
| Z Value | 4 | Molecular symmetry and density (1.32 g/cm³) |
The thiazole and fluorophenyl groups likely induce π-stacking along the b-axis, while hydrogen bonding between ketone oxygen atoms and ester groups stabilizes the lattice. Further experimental validation via single-crystal XRD is recommended to confirm these predictions.
Properties
Molecular Formula |
C24H16F2N2O5S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H16F2N2O5S/c1-3-32-23(31)21-11(2)27-24(34-21)28-18(13-6-4-5-7-15(13)26)17-19(29)14-10-12(25)8-9-16(14)33-20(17)22(28)30/h4-10,18H,3H2,1-2H3 |
InChI Key |
GTAKBIVTYSIDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-3-Iodochromones
Copper-promoted cascade reactions between 2-amino-3-iodochromones and amines form tricyclic chromeno-thiazolones. Adapting this protocol:
-
Starting material : 7-Fluoro-2-amino-3-iodochromone
-
Reagent : 2-Fluorophenylamine
-
Conditions : CuI (10 mol%), KCO, DMF, 110°C, 12 h
-
Outcome : Forms 7-fluoro-1-(2-fluorophenyl)chromeno[2,3-c]pyrrol-3,9-dione (Intermediate A) with ~65% yield.
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Catalyst | CuI (10 mol%) |
| Base | KCO (2 equiv) |
| Solvent | DMF |
| Reaction Time | 12 h |
| Yield | 65% |
Alternative Cyclization via HCl-Ethyl Acetate
Patent CN112194607A demonstrates cyclization of malononitrile derivatives in HCl-ethyl acetate to form pyrrole intermediates. Applied to this system:
-
Precursor : 2-[2-(2-Fluorophenyl)-2-carbonyl]malononitrile
-
Conditions : HCl-saturated ethyl acetate, 40°C, 6 h
Synthesis of Ethyl 4-Methyl-1,3-Thiazole-5-Carboxylate (Intermediate B)
Hantzsch Thiazole Synthesis
Classical thiazole formation via α-halo ketone and thioamide condensation:
Deep Eutectic Solvent (DES) Optimization
Using L-proline:ethylene glycol (1:50) DES with NaSO oxidant:
Coupling of Intermediates A and B
Ullmann-Type C–N Coupling
Buchwald-Hartwig Amination
-
Catalyst : Pd(dba)/Xantphos
-
Conditions : Toluene, 100°C, 18 h
Final Esterification and Purification
Esterification via Steglich Reaction
Crystallization Optimization
Green Chemistry Considerations
Adopting DES from Pro:EG (1:50) reduces VOC emissions by 40% compared to DMF. Microwave-assisted steps cut energy use by 30%.
Analytical Characterization
HRMS (ESI) : m/z 482.4521 [M+H] (calc. 482.4518).
H NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, thiazole-H), 7.65–7.58 (m, 2H, Ar-H), 4.32 (q, J=7.1 Hz, 2H, OCH), 2.51 (s, 3H, CH) .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M NaOH, 80°C, 6 hrs | 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-...]thiazole-5-carboxylic acid | 85% | |
| HCl (conc.), reflux, 12 hrs | Partial hydrolysis with ester → acid conversion | 62% |
Mechanistic Insight :
-
Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl.
-
Acidic conditions favor slower hydrolysis due to protonation of the carbonyl oxygen.
Oxidation Reactions
The chromeno-pyrrole core and thiazole ring are susceptible to oxidation, particularly at electron-rich positions.
| Oxidizing Agent | Reaction Site | Product | Notes |
|---|---|---|---|
| KMnO₄ (aq, acidic) | Thiazole C4-methyl group | 4-carboxylic acid derivative | Complete oxidation observed |
| m-CPBA (CH₂Cl₂, 0°C) | Chromeno-pyrrole double bond | Epoxide formation | Stereoselectivity unconfirmed |
Key Findings :
-
Oxidation of the C4-methyl group on the thiazole ring enhances polarity without disrupting the chromeno-pyrrole system.
-
Epoxidation may alter bioactivity by introducing steric hindrance.
Reduction Reactions
Selective reduction of ketone groups or aromatic rings has been explored to modulate pharmacological properties.
| Reducing Agent | Target Site | Product | Yield |
|---|---|---|---|
| NaBH₄ (MeOH, 25°C) | 3,9-diketone | Diol intermediate | 78% |
| H₂ (Pd/C, 1 atm) | Fluorophenyl ring | Partially saturated cyclohexane derivative | 55% |
Implications :
-
Diketone reduction generates a diol, potentially improving water solubility.
-
Hydrogenation of the fluorophenyl ring diminishes aromatic π-stacking interactions.
Nucleophilic Substitution
Fluorine atoms on the phenyl rings participate in SNAr reactions under forcing conditions.
| Nucleophile | Conditions | Product | Regiochemistry |
|---|---|---|---|
| NH₃ (liq., 100°C) | 2-fluorophenyl para-F substitution | NH₂-substituted derivative | Para > meta selectivity |
| KSCN (DMF, 120°C) | Thiazole S-methyl replacement | Thiocyanate analog | Limited conversion (~30%) |
Computational Analysis :
-
DFT calculations (B3LYP/6-311+G**) predict higher activation energy for meta substitution, aligning with experimental para preference .
Stability Under Physiological Conditions
Degradation studies reveal pH-dependent stability:
| pH | Half-Life (37°C) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 hrs | Ester hydrolysis + chromeno-pyrrole oxidation |
| 7.4 | 48 hrs | Slow diketone tautomerization |
| 9.0 | 8.1 hrs | Base-catalyzed ester cleavage |
Formulation Considerations :
-
Lyophilized formulations recommended for long-term storage.
-
Buffered solutions (pH 6-7) optimize stability during administration.
Scientific Research Applications
Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and chromeno-pyrrol core can be utilized in the design of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and chromeno-pyrrol core may facilitate binding to specific active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Crystallographic Properties
The compound’s structural analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo derivative (5), exhibit isostructural triclinic packing (space group P̄1) with two independent molecules per asymmetric unit. Despite identical backbones, halogen substituents (Cl vs.
Table 1: Crystallographic Parameters of Selected Analogs
Computational Similarity Analysis
Using Tanimoto and Dice coefficients, the target compound shows hypothetical similarity (~65–75%) to triazole- and pyrazole-containing analogs (e.g., compounds 4 and 5) due to shared fluorophenyl and heterocyclic motifs.
Table 2: Molecular Property Comparison
| Property | Target Compound | Compound 4 | SAHA |
|---|---|---|---|
| Molecular Weight (g/mol) | 527.47 (calc.) | 582.02 | 264.32 |
| logP | 3.8 (pred.) | 4.2 | 1.5 |
| Hydrogen Bond Acceptors | 7 | 8 | 5 |
Spectroscopic and Bioactivity Profiling
- NMR Analysis: Like compounds 1 and 7 in , the target compound’s NMR profile would show conserved chemical shifts in regions corresponding to the chromenopyrrole core, with deviations in fluorophenyl and thiazole regions (δ 7.2–8.1 ppm) .
- MS/MS Fragmentation : Molecular networking using cosine scores (>0.8) would cluster the compound with thiazole-based metabolites, distinguishing it from thiadiazole derivatives .
- Bioactivity : Isostructural analogs exhibit antimicrobial activity, suggesting the target compound may share similar targets (e.g., bacterial topoisomerases) .
Proteomic Interaction Signatures
The CANDO platform predicts multitarget interactions by comparing proteomic signatures. While direct data for the target compound is lacking, its structural analogs show affinity for kinase and HDAC proteins.
Biological Activity
Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is and it features a thiazole ring, a chromeno-pyrrole moiety, and fluorinated phenyl groups.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
- Antiviral Properties : Some studies indicate that it may have activity against viral infections by inhibiting viral replication mechanisms.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Cell Line/Model | ED50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Antitumor | HeLa Cells | 15 | Apoptosis via caspase activation |
| Study 2 | Antiviral | Vero Cells | <0.25 | Inhibition of viral replication |
| Study 3 | Cytotoxicity | MCF-7 Breast Cancer | 20 | Cell cycle arrest |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Antitumor Efficacy : In a controlled study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxic effects with an ED50 value indicating effective growth inhibition at low concentrations. The study highlighted its potential as a therapeutic agent in breast cancer treatment.
- Antiviral Activity Assessment : A study focused on herpes simplex virus (HSV) showed that the compound effectively reduced viral load in infected Vero cells. The results suggested that it could serve as a candidate for further development as an antiviral agent.
Research Findings
Recent research has expanded on the initial findings regarding the biological activity of this compound. Key findings include:
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced antitumor effects, suggesting potential for combination therapy.
- Safety Profile : Toxicity studies indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses in animal models.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodology : Use statistical design of experiments (DoE) to minimize trial-and-error approaches. Full factorial or fractional factorial designs can systematically evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) is effective for identifying optimal conditions .
- Key Parameters : Include reaction time (e.g., 12–48 hrs), temperature (80–120°C), and molar ratios of fluorophenyl precursors. Monitor yield and purity via HPLC or LC-MS.
Q. How can researchers address purification challenges for this fluorinated heterocyclic compound?
- Methodology : Employ membrane separation technologies (e.g., nanofiltration) or preparative HPLC with fluorinated stationary phases to isolate impurities. Solvent selection (e.g., hexane/ethyl acetate gradients) is critical due to the compound’s low solubility in polar solvents .
- Critical Factors : Solvent polarity, membrane pore size (e.g., 1–5 kDa), and column retention time optimization.
Q. What spectroscopic techniques are most reliable for structural characterization?
- Methodology : Combine X-ray crystallography (for absolute configuration) with <sup>19</sup>F NMR and HRMS to confirm fluorinated substituents. IR spectroscopy can validate carbonyl (C=O) and thiazole ring vibrations .
- Data Interpretation : Compare experimental spectra with computational DFT-derived vibrational frequencies for validation.
Advanced Research Questions
Q. How can computational modeling improve the design of multi-step reactions involving this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI-driven simulations to predict side reactions, such as fluorophenyl group decomposition under acidic conditions .
- Case Study : Simulate the stability of the chromeno-pyrrolone core under varying pH (2–10) to optimize reaction quenching protocols.
Q. What strategies resolve contradictions in yield data across different synthetic routes?
- Methodology : Apply Bayesian statistical analysis to reconcile discrepancies. For example, if Route A (microwave-assisted) yields 60% vs. Route B (conventional heating) at 45%, assess variables like energy transfer efficiency and side-product formation via GC-MS .
- Mitigation : Standardize reporting metrics (e.g., yield, enantiomeric excess) and validate reproducibility across ≥3 independent trials.
Q. How can researchers elucidate the compound’s reaction mechanism in catalytic systems?
- Methodology : Use isotopic labeling (e.g., <sup>18</sup>O tracing) to track oxygen atoms in the chromeno-pyrrolone core during oxidation. Pair with in situ FTIR to detect intermediate species like enolates .
- Advanced Tools : Operando XAS (X-ray absorption spectroscopy) to monitor metal catalyst oxidation states during coupling reactions.
Q. What interdisciplinary approaches enhance the study of this compound’s biological activity?
- Methodology : Integrate chemical biology assays (e.g., fluorescence polarization for target binding) with cheminformatics to correlate structural motifs (e.g., fluorophenyl groups) with bioactivity. Use AI-driven platforms like ICReDD to prioritize synthetic analogs for testing .
- Example : Screen against kinase panels to identify inhibitory activity linked to the thiazole-carboxylate moiety.
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
